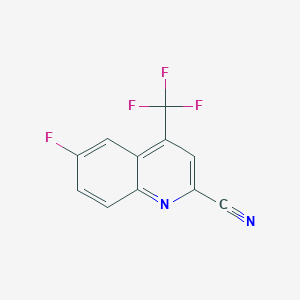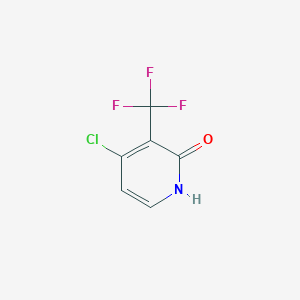
4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine
概要
説明
“4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H3ClF3NO . It is a solid substance . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . It has a trifluoromethyl group (-CF3) and a hydroxy group (-OH) attached to the pyridine ring .
Synthesis Analysis
The synthesis of “4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine” and its derivatives is a topic of active research . Trifluoromethylpyridines are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis often involves condensation reactions .Molecular Structure Analysis
The molecular weight of “4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine” is 197.54 . The SMILES string representation of this compound is FC(F)(C1=CC=NC(O)=C1Cl)F . This indicates the presence of a pyridine ring with a trifluoromethyl group (-CF3), a hydroxy group (-OH), and a chlorine atom (-Cl) attached to it .Chemical Reactions Analysis
“4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine” can participate in various chemical reactions. For instance, it can act as a reactant in the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
“4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine” is a solid substance . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to its biological activities .科学的研究の応用
Enantioselective Synthesis and Catalysis
4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine derivatives have been utilized in enantioselective synthesis. For example, enantiomerically pure 4-(dimethylamino)pyridines have been prepared through chemoenzymatic routes, involving bioreductions of ketones using baker's yeast. These compounds have significant applications as enantioselective nucleophilic catalysts, particularly in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Intermediate in Herbicide Synthesis
This compound serves as a key intermediate in synthesizing highly efficient herbicides, such as trifloxysulfuron. The synthesis involves a series of reactions starting from nicotinamide, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis (Zuo Hang-dong, 2010).
Electrophilic Substitutions
In a study focusing on halogen shuffling in pyridines, 2-chloro-6-(trifluoromethyl)pyridine was treated to undergo site-selective electrophilic substitutions. This process involves a transformation into various iodo derivatives, which serve as starting materials for further chemical manipulations, demonstrating the versatility of such compounds in organic synthesis (Mongin et al., 1998).
Functionalization of Halopyridinecarboxylic Acids
A study showed the preparation of isomeric halopyridinecarboxylic acids from 2-chloro-4-(trifluoromethyl)pyridine, demonstrating its role in synthesizing various functionalized pyridines. These compounds are important for their potential applications in pharmaceuticals and agrochemicals (Cottet & Schlosser, 2004).
Ammonolysis and Formation of Pyridinesulfonamide
The ammonolysis of 2-chloro-3-trifluoromethylpyridine, resulting in different compounds such as 2-amino-3-trifluoromethylpyridine, demonstrates its reactivity and potential in organic synthesis. Another study described the synthesis of chloro-3-pyridinesulfonamide from 4-hydroxy pyridine, involving chlorination and amination (Dunn, 1999; Pei, 2002).
Potentiometric Studies and Metal Complexes
5-Chloro-3-hydroxy-4-(phenylediazenyl)pyridine derivatives, closely related to 4-chloro-2-hydroxy-3-(trifluoromethyl)pyridine, have been synthesized and characterized for their geometrical structures. Their interaction with various metals was studied potentiometrically, indicating potential applications in coordination chemistry (Shoair, El-Shobaky, & Azab, 2015).
Investigation of Antimicrobial Activities
2-Chloro-6-(trifluoromethyl)pyridine, a variant of the compound , has been studied for its antimicrobial activities. It was characterized using various spectroscopic techniques, and its interaction with DNA was also explored, suggesting potential biomedical applications (Evecen, Kara, İdil, & Tanak, 2017).
作用機序
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . They are used in the protection of crops from pests and in the pharmaceutical and veterinary industries .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as having acute toxicity (oral), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
将来の方向性
特性
IUPAC Name |
4-chloro-3-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO/c7-3-1-2-11-5(12)4(3)6(8,9)10/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJBNYWQMXIYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255108 | |
| Record name | 4-Chloro-3-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-hydroxy-3-(trifluoromethyl)pyridine | |
CAS RN |
1227576-39-7 | |
| Record name | 4-Chloro-3-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227576-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethyl)-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride](/img/structure/B1396481.png)
![[1-(2-Furylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396482.png)
![[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methanol dihydrochloride](/img/structure/B1396485.png)
![(1-Imidazo[1,2-a]pyridin-2-ylpropyl)amine dihydrochloride](/img/structure/B1396487.png)

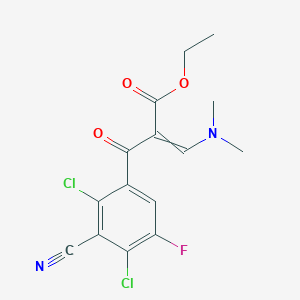

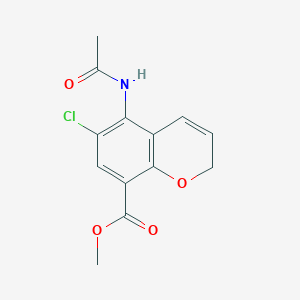
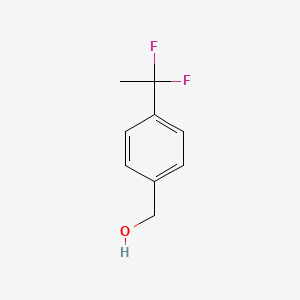
![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)
![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)
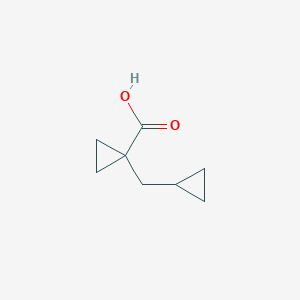
![tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B1396501.png)
